2-(2-硝基苯基)噻吩

概述

描述

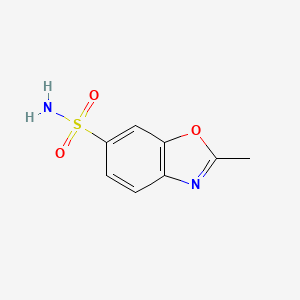

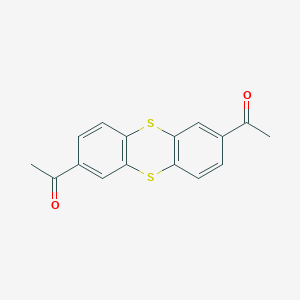

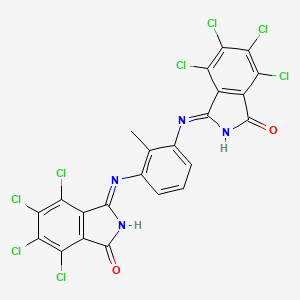

“2-(2-Nitrophenyl)thiophene”, also known as NPT, is a chemical compound that belongs to the class of thiophene derivatives. It is a yellow crystalline powder that is widely used in scientific research for its unique properties. The molecular weight of this compound is 205.23 and the molecular formula is C10H7NO2S .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of 2-(2-Nitrophenyl)thiophene was evaluated using density functional theory (DFT/B3LYP) at 6-311G basis sets . Several bond parameters, namely bond lengths, bond angles, and dihedral angles, were evaluated . The observed HOMO and LUMO energy gaps affirm that charge transfer happens inside the compound .

Chemical Reactions Analysis

Thiophene and its derivatives are produced as part of the chemical defense mechanism in numerous plant species . These compounds can behave as repellents, act as toxic substances, or have anti-nutritional effects on herbivores .

Physical and Chemical Properties Analysis

2-(2-Nitrophenyl)thiophene has a predicted melting point of 346.14° C, a predicted boiling point of 323.0° C at 760 mmHg, a predicted density of 1.3 g/cm^3, and a predicted refractive index of n 20D 1.63 .

科学研究应用

热化学和多态性

2-(2-硝基苯基)噻吩及其衍生物在热化学和多态性方面得到了广泛的研究。例如,一种密切相关的化合物 5-甲基-2-[(2-硝基苯基)氨基]-3-噻吩甲腈表现出引人入胜的构象多态性。该性质对于理解多晶型物之间的热力学稳定性关系以及分子构象对颜色和熔点等物理性质的影响具有重要意义 (Yu et al., 2000)。

合成和光学性质

已经探索了噻吩衍生物的合成和光学性质,包括带有硝基苯基基团的噻吩衍生物。例如,带有对位取代苯基基团的噻吩并[3,2-b]噻吩 (TT) 表现出独特的吸收特性和低光学带隙,这与材料科学和光子学有关 (Capan et al., 2012)。

微波辅助合成

微波辅助合成技术已被用来有效合成 2-(2-硝基乙烯基)噻吩,这是一种与 2-(2-硝基苯基)噻吩密切相关的化合物。这种方法提高了产率并提供了一种有效的途径,这在有机合成和化学工程中很重要 (Xing et al., 2012)。

在有机光伏电池中的应用

2-(2-硝基苯基)噻吩衍生物已被用于改性单壁碳纳米管,以便在有机光伏电池中使用。这些改性提高了在有机溶剂中的溶解度和分散性,从而提高了光伏电池的效率 (Stylianakis et al., 2010)。

振动光谱和 DFT 模拟

已经对噻吩衍生物(包括带有硝基苯基基团的衍生物)进行了详细的振动光谱和密度泛函理论 (DFT) 模拟。这些研究有助于理解分子结构、电子性质以及在材料科学中的潜在应用 (Balakit et al., 2017)。

作用机制

安全和危害

When handling 2-(2-Nitrophenyl)thiophene, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

2-(2-nitrophenyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURZUPKWSBYZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429365 | |

| Record name | 2-(2-nitrophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51207-30-8 | |

| Record name | 2-(2-nitrophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine](/img/structure/B3370689.png)

![Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B3370737.png)

![4-Hydroxy-2-methyl-[1,7]-naphthyridine](/img/structure/B3370744.png)